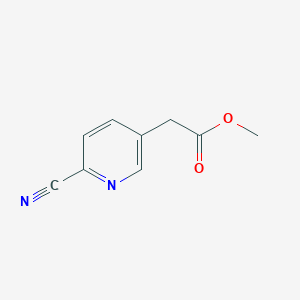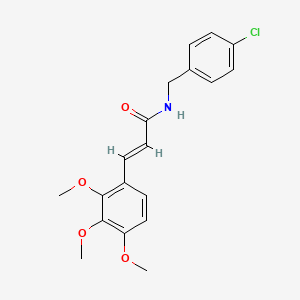
Methyl 2-(6-cyanopyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(6-cyanopyridin-3-yl)acetate” is a chemical compound with the CAS Number: 1428761-18-5 . It has a molecular weight of 176.17 . It is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H8N2O2 . The InChI Code is 1S/C9H8N2O2/c1-13-9(12)4-7-2-3-8(5-10)11-6-7/h2-3,6H,4H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用
Synthesis and Chemical Properties
One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives : A study by Tang et al. (2011) describes the synthesis of 2-amino-3-cyanopyridine derivatives from aldehydes, ketones, malononitrile, and ammonium acetate using ytterbium perfluorooctanoate as a catalyst. This method is noted for its high yields, environmentally friendly process, and the potential mechanism of reaction is also proposed (Jun Tang, Limin Wang, Yinfang Yao, Liang Zhang, Wenbo Wang, 2011).
Ultrasound-assisted Synthesis : Kalaria et al. (2014) reported an environmentally friendly synthesis of novel 2-amino-3-cyanopyridine derivatives bearing a 5-imidazopyrazole scaffold through an ultrasound-assisted one-pot four-component synthesis. The newly synthesized compounds showed significant antibacterial, antitubercular, and antioxidant activities, highlighting the method's potential for creating compounds with biological applications (Piyush N. Kalaria, Shailesh P. Satasia, Jemin R. Avalani, Dipak K. Raval, 2014).
Microwave Irradiation Synthesis : Shi et al. (2005) explored a solvent-free method under microwave irradiation for synthesizing 2-amino-3-cyanopyridine derivatives. This process is advantageous for its short duration, high yields, and being environmentally-friendly (F. Shi, S. Tu, F. Fang, Tuanjie Li, 2005).
Biological Applications
Antimicrobial Screening : Dobaria et al. (2003) synthesized 2-Amino-3-cyano-4-(2'-chloro-7'-methylquinolin-3'-yl)-6-arylpyridines and evaluated their antimicrobial activity. The study highlights the potential use of cyanopyridine derivatives as antimicrobial agents (A. Dobaria, J. Patel, H. Parekh, 2003).
Antitubercular and Antioxidant Activities : The study by Kalaria et al. mentioned above also tested the synthesized compounds for their antitubercular and antioxidant activities, showing promising results against Mycobacterium tuberculosis and in oxidative stress reduction, respectively.
Chemical Reactivity and Applications
- Cyclopalladation of 6-Substituted-2,2‘-bipyridines : Zucca et al. (2000) explored the cyclopalladation reactions of 6-alkyl-2,2‘-bipyridines, revealing insights into the metalation of unactivated methyl groups versus aromatic C−H activation. This study provides valuable information for the development of new catalytic processes (A. Zucca, M. Cinellu, M. V. Pinna, S. Stoccoro, G. Minghetti, M. Manassero, M. Sansoni, 2000).
Safety and Hazards
“Methyl 2-(6-cyanopyridin-3-yl)acetate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it can cause skin and eye irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
特性
IUPAC Name |
methyl 2-(6-cyanopyridin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-8(5-10)11-6-7/h2-3,6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLDOBFRDURULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428761-18-5 |
Source


|
| Record name | methyl 2-(6-cyanopyridin-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2709323.png)
![1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2709324.png)
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2709326.png)
![N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B2709331.png)



![3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2709337.png)
![N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine](/img/structure/B2709338.png)

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2709341.png)
![2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile](/img/structure/B2709342.png)
![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2709344.png)